1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine
Description
1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine is a heterocyclic compound featuring a piperazine core linked to a 1,2,3-triazole moiety via a methyl bridge. The triazole ring is substituted at the 1-position with a 3-fluoro-4-methoxyphenyl group.
The compound’s molecular formula is C₁₉H₂₀FN₅O, with a molecular weight of 385.3922 g/mol (as inferred from the closely related compound BG13392 in ).
Properties
IUPAC Name |
1-[[1-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O/c1-21-14-3-2-12(8-13(14)15)20-10-11(17-18-20)9-19-6-4-16-5-7-19/h2-3,8,10,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRDFKYMPDFCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)CN3CCNCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine is a synthetic organic molecule that belongs to the class of triazoles and piperazines. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. The triazole ring structure is known for its ability to interact with various biological targets, making it a significant scaffold in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine moiety linked to a triazole ring substituted with a 3-fluoro-4-methoxyphenyl group. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes such as cytochrome P450 and various kinases, which are pivotal in cellular signaling pathways.
- Receptor Modulation : The piperazine scaffold can interact with neurotransmitter receptors, enhancing or inhibiting their activity depending on the specific receptor subtype targeted.
Anticancer Activity
Research indicates that compounds containing piperazine and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A comparative study revealed that certain analogs demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potent antiproliferative effects .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several pathogens. The compound exhibited promising activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, minimum inhibitory concentration (MIC) studies reported values as low as 0.0156 μg/mL against Candida albicans, indicating a strong antifungal effect .
Antiviral Activity
Recent investigations into the antiviral potential of triazole-containing compounds have highlighted their effectiveness against viral infections. Notably, derivatives similar to this compound have demonstrated inhibitory effects on SARS-CoV-2 protease activity in vitro, suggesting potential application in treating COVID-19 .
Case Studies
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole-linked glycohybrids have shown promising results in inhibiting the growth of MDA-MB-231 breast cancer cells with IC50 values indicating effective concentration ranges for therapeutic action .
2. Antimicrobial Properties
The triazole ring is known for its antifungal and antibacterial activities. Compounds similar to this compound have been evaluated for their efficacy against a range of pathogens. The mechanism often involves disruption of microbial cell membrane integrity or inhibition of essential enzymatic pathways .
3. Neurological Applications
Research into piperazine derivatives has revealed their potential as neuropharmacological agents. The compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, suggesting applications in treating disorders such as depression and schizophrenia .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperazine and triazole rings can significantly influence potency and selectivity towards specific biological targets. For instance:
- Substituent Variations : Altering the electron-donating or withdrawing nature of substituents on the phenyl ring can enhance binding affinity to target proteins.
- Ring Modifications : Changes to the triazole or piperazine rings may affect pharmacokinetic properties such as solubility and metabolic stability.
Case Studies
Several case studies illustrate the applications of this compound in drug discovery:
Case Study 1: Anticancer Screening
A library of triazole derivatives was screened against multiple cancer cell lines, revealing that compounds structurally related to this compound exhibited significant anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of this compound showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting further exploration as potential antibiotic agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects :
- The 3-fluoro-4-methoxyphenyl group in the target compound introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) effects. This contrasts with analogs like IVd (4-bromo substitution, purely electron-withdrawing) and 1-(4-fluorophenyl)-... (simpler fluorinated aromatic ring) . Methoxy groups enhance lipophilicity and may improve membrane permeability compared to nitro or bromo substituents.
Triazole Position: BG13392 () features a triazole at the 5-yl position, whereas the target compound uses the 4-yl position.
Piperazine Modifications: Unlike nitroimidazole- or quinoxaline-tagged analogs (e.g., 11e, IVd), the target compound lacks additional fused heterocycles. This simplification may reduce metabolic instability but could limit multitarget activity .
Physicochemical Properties
- Melting Points :
- Piperazine-triazole hybrids with nitroimidazole groups (e.g., 11e: 160–162°C) exhibit higher melting points than simpler derivatives, likely due to enhanced crystallinity from nitro groups . The target compound’s melting point remains uncharacterized but is expected to be lower than nitro-containing analogs.
- Spectral Data :
- Analogs in were confirmed via ¹H/¹³C NMR and HRMS, with triazole protons resonating at δ 7.5–8.5 ppm. The target compound’s methoxy group would produce a distinct singlet near δ 3.8–4.0 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
